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molecular formula C13H10N2O2 B8364252 2-Phenyl-1H-benzimidazole-4,7-diol

2-Phenyl-1H-benzimidazole-4,7-diol

Cat. No. B8364252
M. Wt: 226.23 g/mol
InChI Key: WXJJNCOTMWLOOB-UHFFFAOYSA-N
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Patent
US04808586

Procedure details

A 2.54 g portion of 4,7-dimethoxy-2-phenyl-1H-benzimidazole and 3.96 g of aluminum chloride in 125 ml of toluene were refluxed for 2 hours, then cooled and poured over cold dilute hydrochloric acid in ice. This mixture was stirred 0.5 hour, then the solid was collected, washed with water and dried, giving 2.0 g of the desired product, mp>280° C. (dec.).
Name
4,7-dimethoxy-2-phenyl-1H-benzimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:11]2[N:10]=[C:9]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[NH:8][C:7]=2[C:6]([O:18]C)=[CH:5][CH:4]=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl>C1(C)C=CC=CC=1>[C:12]1([C:9]2[NH:10][C:11]3[C:3]([OH:2])=[CH:4][CH:5]=[C:6]([OH:18])[C:7]=3[N:8]=2)[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:1.2.3.4|

Inputs

Step One
Name
4,7-dimethoxy-2-phenyl-1H-benzimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=2NC(=NC21)C2=CC=CC=C2)OC
Name
Quantity
3.96 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
125 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
This mixture was stirred 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the solid was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC2=C(N1)C(=CC=C2O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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